![molecular formula C13H9NO3 B8724377 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-(hydroxymethyl)-](/img/structure/B8724377.png)
1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-(hydroxymethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-(hydroxymethyl)- is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds that are significant due to their wide range of biological activities and applications in medicinal chemistry .
準備方法
The synthesis of 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-(hydroxymethyl)- can be achieved through various methods. One common approach involves the use of phthalimide as a starting material, which undergoes rearrangement under strong alkaline conditions to form isoquinoline derivatives . Another method involves the cyclization of aromatic aldehydes and aminoacetals under acidic conditions . Industrial production methods often focus on optimizing these reactions to achieve higher yields and purity while minimizing environmental impact .
化学反応の分析
1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-(hydroxymethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents . For example, the compound can be oxidized to form quinones or reduced to form dihydro derivatives .
科学的研究の応用
1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-(hydroxymethyl)- has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, isoquinoline derivatives are studied for their potential as anti-cancer, anti-malarial, and anti-inflammatory agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
作用機序
The mechanism of action of 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-(hydroxymethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects . The exact molecular targets and pathways can vary depending on the specific isoquinoline derivative and its intended application .
類似化合物との比較
1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-(hydroxymethyl)- can be compared with other isoquinoline derivatives such as tetrahydroisoquinoline and benzimidazo[2,1-a]isoquinoline . While these compounds share a similar core structure, they differ in their functional groups and biological activities . For instance, tetrahydroisoquinoline is known for its neurotoxic effects, whereas benzimidazo[2,1-a]isoquinoline has been studied for its anti-cancer properties .
特性
分子式 |
C13H9NO3 |
|---|---|
分子量 |
227.21 g/mol |
IUPAC名 |
2-(hydroxymethyl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C13H9NO3/c15-7-14-12(16)9-5-1-3-8-4-2-6-10(11(8)9)13(14)17/h1-6,15H,7H2 |
InChIキー |
GCGGQWFLXONULJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


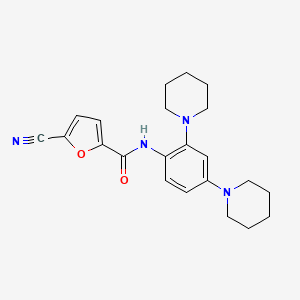


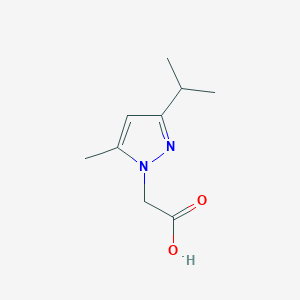


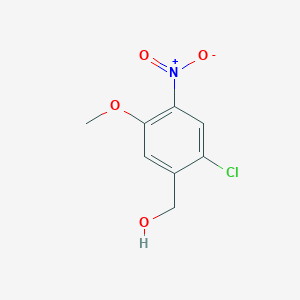
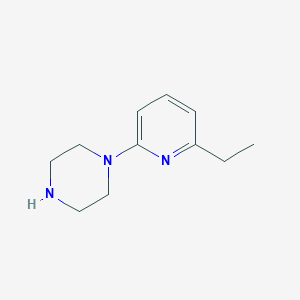
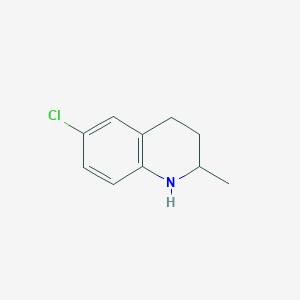

![Methyl 2-[4-(2-aminoethyl)phenoxy]-2-methylpropanoate](/img/structure/B8724397.png)

